2-((4-Methyl-2-nitrophenyl)amino)ethanol

Description

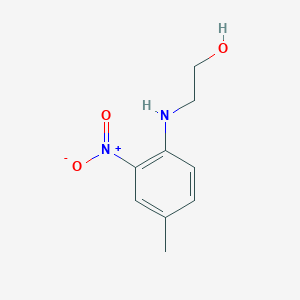

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methyl-2-nitroanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-7-2-3-8(10-4-5-12)9(6-7)11(13)14/h2-3,6,10,12H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZQUWZLEIYDBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NCCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20143261 | |

| Record name | Hydroxyethyl-2-nitro-p-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100418-33-5 | |

| Record name | 2-[(4-Methyl-2-nitrophenyl)amino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100418-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyethyl-2-nitro-p-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100418335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyethyl-2-nitro-p-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((4-methyl-2-nitrophenyl)amino)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-((4-methyl-2-nitrophenyl)amino)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYETHYL-2-NITRO-P-TOLUIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL22OLP94K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-((4-Methyl-2-nitrophenyl)amino)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-((4-Methyl-2-nitrophenyl)amino)ethanol, a valuable intermediate in various chemical syntheses. This document outlines a probable synthetic route, detailed experimental protocols, and key characterization data.

Core Compound Information

| Property | Value |

| Compound Name | This compound |

| Synonyms | N-(beta-Hydroxyethyl)-2-nitro-p-toluidine, N-(2-Hydroxyethyl) 4-methyl-2-nitroaniline |

| CAS Number | 100418-33-5[1][2] |

| Molecular Formula | C₉H₁₂N₂O₃[1][2] |

| Molecular Weight | 196.20 g/mol [1][2][3] |

| Appearance | Orange or red crystalline powder[1] |

| Melting Point | 60-61 °C or 79.5°C[3][4] |

Synthesis Pathway

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. The most probable and efficient route involves the reaction of 1-fluoro-4-methyl-2-nitrobenzene with ethanolamine. The electron-withdrawing nitro group activates the ortho-positioned fluorine atom for nucleophilic attack by the amino group of ethanolamine.

An alternative starting material is 4-methyl-2-nitroaniline, which can be synthesized from p-toluidine.[5][6][7] This would then require reaction with a 2-carbon electrophile such as 2-chloroethanol or ethylene oxide to introduce the hydroxyethyl group.

Experimental Protocols

The following protocols are based on established procedures for analogous nucleophilic aromatic substitution reactions.[8][9]

Synthesis of this compound from 1-Fluoro-4-methyl-2-nitrobenzene and Ethanolamine

Materials:

-

1-Fluoro-4-methyl-2-nitrobenzene

-

Ethanolamine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Potassium Carbonate (K₂CO₃) or other suitable base

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-fluoro-4-methyl-2-nitrobenzene (1 equivalent) in anhydrous DMF.

-

Add ethanolamine (1.2 equivalents) to the solution.

-

Add potassium carbonate (2 equivalents) as a base to scavenge the hydrofluoric acid byproduct.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Characterization Data

The following data is based on information from chemical suppliers and publicly available databases.

Physical Properties

| Property | Value | Reference |

| Appearance | Orange to red powder | [1] |

| Melting Point | 60-61 °C or 79.5°C | [3][4] |

Spectroscopic Data

-

HPLC Analysis: The compound can be analyzed by reverse-phase HPLC using a mobile phase of acetonitrile and water with a phosphoric acid modifier. For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[10]

-

¹H NMR, ¹³C NMR, and IR Spectroscopy: Spectroscopic data for a compound matching the description of the target molecule has been reported in supplementary data from a Royal Society of Chemistry publication. Researchers should refer to the original publication for definitive assignment.

Safety Information

-

Hazard Statements: Harmful if swallowed. May cause an allergic skin reaction. Harmful to aquatic life with long-lasting effects.[11]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Contaminated work clothing should not be allowed out of the workplace. Avoid release to the environment. Wear protective gloves.[11]

-

Personal Protective Equipment: It is recommended to handle this compound in a well-ventilated fume hood, wearing safety goggles, a lab coat, and chemical-resistant gloves.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the cited references and relevant safety data sheets before undertaking any experimental work.

References

- 1. lookchem.com [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. N-(2-Hydroxyethyl) 4-methyl-2-nitroaniline [myskinrecipes.com]

- 4. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 5. 4-methyl-2-nitroaniline synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 6. 4-Methyl-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Hydroxyethyl-2-nitro-p-toluidine | SIELC Technologies [sielc.com]

- 11. Hydroxyethyl-2-nitro-p-toluidine | C9H12N2O3 | CID 10130360 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of N-(beta-Hydroxyethyl)-2-nitro-p-toluidine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known physicochemical properties of N-(beta-Hydroxyethyl)-2-nitro-p-toluidine (CAS No. 100418-33-5), a compound primarily used as a direct dye in hair coloring formulations. Due to the limited availability of detailed experimental data in peer-reviewed literature, this document consolidates available data and presents standardized, general methodologies for the determination of key physicochemical parameters. This guide is intended to serve as a foundational resource for researchers and professionals in cosmetic science, chemistry, and drug development.

Chemical Identity and Structure

N-(beta-Hydroxyethyl)-2-nitro-p-toluidine, also known by its INCI name Hydroxyethyl-2-nitro-p-toluidine, is a secondary amine and a C-nitro compound.[1] Its chemical structure consists of a p-toluidine core substituted with a nitro group at position 2 and an N-linked beta-hydroxyethyl group.

-

IUPAC Name: 2-((4-methyl-2-nitrophenyl)amino)ethanol[2]

-

CAS Number: 100418-33-5[2]

-

Synonyms: 4-(2-Hydroxyethylamino)-3-nitrotoluene, Jarocol HNT[1][2][5]

It is important to distinguish this compound from the structurally similar HC Red No. 3 (CAS 2871-01-4), which has a primary amine at the para-position instead of a methyl group. This guide focuses exclusively on N-(beta-Hydroxyethyl)-2-nitro-p-toluidine (CAS 100418-33-5).

Physicochemical Properties

The following table summarizes the available quantitative data for N-(beta-Hydroxyethyl)-2-nitro-p-toluidine. These values have been compiled from chemical databases and safety reports.

| Property | Value | Source(s) |

| Molecular Weight | 196.20 g/mol | [2][3] |

| Appearance | Orange-red semi-crystalline solid | [5] |

| Melting Point | 60-61 °C | [5] |

| Boiling Point | 385.5 ± 32.0 °C | [5] |

| Density | 1.3 g/mL | [5] |

| Water Solubility | Limited data available. A study noted the stability of a 0.03% aqueous solution, suggesting at least some solubility. | [1] |

| Stability | Stable in aqueous and DMSO solutions for at least seven days. Also shown to be stable (≥96% recovery) in a typical hair dye formulation when mixed with 6% hydrogen peroxide for up to 45 minutes. | [1] |

Standardized Experimental Protocols

While specific experimental protocols for the characterization of N-(beta-Hydroxyethyl)-2-nitro-p-toluidine are not widely published, this section outlines standard methodologies that can be applied to determine its key physicochemical properties.

The melting point is a fundamental property for characterizing the purity and identity of a solid substance.

-

Principle: The capillary method involves heating a small, powdered sample in a capillary tube within a controlled heating block. The temperature range from the initial melting of the sample to its complete liquefaction is recorded.

-

Apparatus: Melting point apparatus (e.g., Büchi M-560), capillary tubes, thermometer.

-

Methodology:

-

A small amount of the dry, powdered substance is packed into a capillary tube to a height of 2-4 mm.

-

The tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded to define the melting range.

-

The shake-flask method is a standard protocol for determining the water solubility of a compound.

-

Principle: A surplus of the substance is agitated in water at a constant temperature for a prolonged period to achieve equilibrium. The concentration of the dissolved substance in the aqueous phase is then determined analytically.

-

Apparatus: Constant temperature shaker/bath, centrifuge, analytical instrument (e.g., HPLC-UV, LC-MS).

-

Methodology:

-

An excess amount of N-(beta-Hydroxyethyl)-2-nitro-p-toluidine is added to a known volume of deionized water in a flask.

-

The flask is agitated at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

The solution is centrifuged to separate the undissolved solid.

-

An aliquot of the clear supernatant is carefully removed and its concentration is measured using a validated analytical method. The analysis is performed in triplicate.

-

The partition coefficient between n-octanol and water (LogP) is a critical parameter for predicting a substance's lipophilicity and environmental fate. The HPLC method is a common and efficient alternative to the shake-flask method.

-

Principle: The retention time of the substance on a reversed-phase HPLC column (e.g., C18) is measured. A linear relationship exists between the logarithm of the retention factor (log k) of a substance and its logP value. The logP is determined by calibrating the system with known reference compounds.

-

Apparatus: HPLC system with a UV detector, C18 analytical column, mobile phase (e.g., methanol/water gradient).

-

Methodology:

-

A series of reference compounds with known logP values are injected into the HPLC system to determine their retention times and calculate their retention factors.

-

A calibration curve is generated by plotting the known logP values against the log k values of the reference standards.

-

N-(beta-Hydroxyethyl)-2-nitro-p-toluidine is injected under the same chromatographic conditions to determine its retention time and calculate its log k.

-

The logP of the compound is interpolated from the calibration curve.

-

Visualized Workflows and Relationships

To ensure robust and reproducible characterization, a logical experimental workflow is essential. The following diagram illustrates a standard process for the physicochemical analysis of a chemical substance like N-(beta-Hydroxyethyl)-2-nitro-p-toluidine.

Caption: General workflow for physicochemical characterization.

Conclusion

N-(beta-Hydroxyethyl)-2-nitro-p-toluidine is a well-defined chemical entity with its primary application in the cosmetics industry. While key physicochemical data such as melting point and boiling point are available, detailed, publicly accessible experimental studies are scarce. The standardized protocols outlined in this guide provide a framework for researchers to generate further high-quality data, which is essential for comprehensive safety assessments, formulation development, and regulatory compliance. The provided workflow emphasizes a systematic approach to ensure data integrity and reproducibility in the characterization of this and similar compounds.

References

Navigating the Crystalline Landscape: A Technical Guide to the Structural Analysis of 2-((4-Methyl-2-nitrophenyl)amino)ethanol Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The crystallographic data for the specific compound 2-((4-Methyl-2-nitrophenyl)amino)ethanol is not publicly available in crystallographic databases. This guide therefore presents a comprehensive analysis of a closely related and structurally significant analog, 2-{(E)-[(2-Methyl-3-nitrophenyl)imino]methyl}-4-nitrophenol , to illustrate the principles and methodologies of crystal structure analysis. The experimental protocols and data presentation herein serve as a robust template for the analysis of the target molecule.

Introduction

The determination of the three-dimensional atomic arrangement in a crystalline solid is paramount in the fields of medicinal chemistry and drug development. The precise crystal structure provides invaluable insights into intermolecular interactions, conformational preferences, and solid-state properties, all of which critically influence a compound's stability, solubility, and bioavailability. This technical guide details the crystal structure analysis of 2-{(E)-[(2-Methyl-3-nitrophenyl)imino]methyl}-4-nitrophenol, a Schiff base containing the core 4-methyl-2-nitrophenyl moiety of interest. The methodologies and data interpretation presented are directly applicable to the structural elucidation of this compound and other related pharmaceutical compounds.

Experimental Protocols

Synthesis and Crystallization

The synthesis of the title compound, a Schiff base, was achieved through the condensation reaction of 2-hydroxy-5-nitrobenzaldehyde and 2-methyl-3-nitroaniline.

Procedure:

-

A solution of 2-methyl-3-nitroaniline (0.0125 g, 0.0822 mmol) in 100 ml of ethanol was prepared.

-

To this solution, 2-hydroxy-5-nitrobenzaldehyde (0.0138 g, 0.0822 mmol) was added.

-

The reaction mixture was stirred and heated under reflux for 24 hours.

-

Single crystals suitable for X-ray diffraction analysis were obtained by the slow evaporation of the ethyl alcohol solvent.

-

The resulting crystals were recovered to yield the final product (52% yield, m.p. 485–487 K).

X-ray Data Collection and Structure Refinement

A suitable single crystal of the compound was mounted on a Stoe IPDS II diffractometer for data collection. The crystal structure was solved and refined using established crystallographic software.

Data Collection and Refinement Parameters:

-

Diffractometer: Stoe IPDS II

-

Radiation: Mo Kα radiation

-

Temperature: 296 K

-

Absorption Correction: Integration (X-RED32; Stoe & Cie, 2002)

-

Structure Solution: SHELXS97

-

Structure Refinement: SHELXL97

-

Molecular Graphics: ORTEP-3 for Windows

Data Presentation

The crystallographic data and key structural parameters for 2-{(E)-[(2-Methyl-3-nitrophenyl)imino]methyl}-4-nitrophenol are summarized in the following tables.

Crystal Data and Structure Refinement Details

| Parameter | Value |

| Chemical Formula | C₁₄H₁₁N₃O₅ |

| Formula Weight ( g/mol ) | 301.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.754 (5) |

| b (Å) | 15.696 (5) |

| c (Å) | 23.149 (5) |

| β (°) | 93.491 (5) |

| Volume (ų) | 1361.5 (19) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Measured Reflections | 7609 |

| Independent Reflections | 2538 |

| R_int | 0.181 |

| R[F² > 2σ(F²)] | 0.095 |

| wR(F²) | 0.229 |

| Goodness-of-fit (S) | 0.97 |

Data extracted from the analysis of 2-{(E)-[(2-Methyl-3-nitrophenyl)imino]methyl}-4-nitrophenol.

Key Molecular Geometry

The molecule exists in the enol-imine tautomeric form in the solid state. The dihedral angle between the two aromatic rings is 37.4 (3)°. The structure is stabilized by an intramolecular O—H⋯N hydrogen bond, forming an S(6) ring motif.

Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the synthesis and structural analysis of the title compound.

Caption: Experimental workflow from synthesis to crystal structure determination.

Intermolecular Interactions

The crystal packing is primarily governed by C—H⋯O interactions, which link the molecules into a two-dimensional network.

Caption: Schematic of key intermolecular C-H···O hydrogen bonds in the crystal lattice.

Conclusion

This technical guide has outlined the essential steps and data presentation for the crystal structure analysis of a this compound analog. The provided experimental protocols for synthesis, crystallization, and X-ray diffraction, along with the structured presentation of crystallographic data, serve as a comprehensive framework for researchers in the pharmaceutical sciences. The visualization of the experimental workflow and intermolecular interactions further aids in the understanding of the structural characteristics of this class of compounds. While the specific data for this compound remains to be determined, the methodologies described herein provide a clear path forward for its future structural elucidation and for the broader characterization of related active pharmaceutical ingredients.

In-Depth Technical Guide: Theoretical and Computational Studies of 2-((4-Methyl-2-nitrophenyl)amino)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of the novel compound 2-((4-Methyl-2-nitrophenyl)amino)ethanol. Due to the limited direct experimental data available for this specific molecule, this guide leverages data from structurally similar compounds to provide robust, generalized protocols and predictive insights. The content herein is intended to serve as a foundational resource for researchers and professionals in drug development, offering detailed methodologies for computational analysis, synthesis, and spectroscopic characterization, alongside a proposed mechanism of action based on the known bioactivity of related nitroaromatic compounds.

Introduction

This compound is a small molecule belonging to the class of nitrophenylaminoethanol derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by nitroaromatic compounds, including potential anticancer properties. The presence of a nitro group, a strong electron-withdrawing moiety, often imparts unique electronic and reactive properties to these molecules, making them promising candidates for therapeutic development. This guide explores the theoretical underpinnings of this molecule's structure and function through computational modeling and provides generalized experimental frameworks for its synthesis and characterization.

Physicochemical and Computed Properties

While experimental data for this compound is scarce, its fundamental properties can be predicted using computational methods. The following table summarizes key physicochemical and computed properties for the target molecule and a closely related analog, 2-((4-Nitrophenyl)amino)ethanol, for comparative purposes.

| Property | This compound | 2-((4-Nitrophenyl)amino)ethanol |

| CAS Number | 100418-33-5 | 1965-54-4 |

| Molecular Formula | C9H12N2O3 | C8H10N2O3 |

| Molecular Weight | 196.20 g/mol | 182.18 g/mol |

| Topological Polar Surface Area (TPSA) | 75.4 Ų | 78.1 Ų |

| logP (predicted) | 1.30742 | 1.4 |

| Hydrogen Bond Donors | 2 | 2 |

| Hydrogen Bond Acceptors | 4 | 4 |

| Rotatable Bonds | 4 | 3 |

Theoretical and Computational Studies: Methodologies

To elucidate the structural, electronic, and potential biological activity of this compound, a suite of computational techniques can be employed. These methods provide valuable insights in the absence of extensive experimental data.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules.

Protocol for DFT Calculations:

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Functional and Basis Set: The B3LYP functional with a 6-311++G(d,p) basis set is a common and reliable choice for organic molecules.

-

Geometry Optimization: Perform a full geometry optimization of the molecule in the gas phase or with a solvent model (e.g., Polarizable Continuum Model - PCM) to find the lowest energy conformation.

-

Frequency Analysis: Calculate vibrational frequencies to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

-

Property Calculations: From the optimized geometry, calculate key electronic properties such as:

-

Molecular Electrostatic Potential (MEP): To identify electrophilic and nucleophilic sites.

-

Frontier Molecular Orbitals (HOMO and LUMO): To assess chemical reactivity and electronic excitation properties.

-

Natural Bond Orbital (NBO) analysis: To understand charge distribution and intramolecular interactions.

-

NMR Chemical Shifts: To predict ¹H and ¹³C NMR spectra.

-

Molecular Dynamics (MD) Simulations

MD simulations can be used to study the dynamic behavior of the molecule in a biological environment, such as in aqueous solution or near a model membrane.

Protocol for MD Simulations:

-

Force Field: Select a suitable force field for small organic molecules, such as GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field).

-

System Setup: Place the molecule in a periodic box of explicit solvent (e.g., TIP3P water model).

-

Energy Minimization: Minimize the energy of the system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure (e.g., 1 atm) in a stepwise manner (NVT followed by NPT ensemble).

-

Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns) to sample conformational space and analyze trajectories for properties like hydrogen bonding, solvent accessible surface area, and conformational changes.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. Given that many nitroaromatic compounds exhibit anticancer activity by targeting protein kinases, molecular docking can be used to screen for potential biological targets.

Protocol for Molecular Docking:

-

Software: AutoDock Vina, Glide, or GOLD are widely used docking programs.

-

Target Selection: Based on the known mechanisms of similar compounds, select a relevant protein target, for example, the ATP-binding site of a tyrosine kinase like EGFR or Src.

-

Receptor and Ligand Preparation: Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges. Prepare the ligand structure by optimizing its geometry and assigning rotatable bonds.

-

Grid Generation: Define a docking grid box that encompasses the active site of the protein.

-

Docking Simulation: Perform the docking calculations to generate a series of binding poses.

-

Analysis: Analyze the resulting poses based on their predicted binding affinities (scoring functions) and the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Experimental Protocols (Generalized)

The following protocols are based on established methods for the synthesis and characterization of structurally related nitrophenylaminoethanol derivatives and can be adapted for this compound.

Synthesis of this compound

This protocol is adapted from the synthesis of 2-((2-nitrophenyl)amino)ethanol.[1]

Materials:

-

1-Chloro-4-methyl-2-nitrobenzene

-

2-Aminoethanol

-

n-Butanol

-

Deionized water

-

Diethyl ether

-

Brine solution

-

Sodium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve 1-chloro-4-methyl-2-nitrobenzene in n-butanol.

-

Add an excess of 2-aminoethanol to the solution.

-

Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by column chromatography on silica gel.

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons (typically in the range of 7.0-8.5 ppm), the methylene protons of the ethanol group (around 3.5-4.5 ppm), the methyl group on the phenyl ring (around 2.3-2.5 ppm), and the amine and hydroxyl protons (which may be broad and have variable chemical shifts).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the two carbons of the ethanol moiety, and the methyl carbon. The presence of the nitro group will cause a downfield shift for the attached aromatic carbon.

Mass Spectrometry (MS)

-

Technique: Electrospray ionization (ESI) is a suitable method for this polar molecule.

-

Expected Fragmentation: The mass spectrum of related nitroaniline derivatives often shows a prominent molecular ion peak [M+H]⁺. Common fragmentation patterns include the loss of the nitro group (NO₂) and cleavage of the ethanol side chain.[2][3][4]

Infrared (IR) Spectroscopy

-

Expected Absorptions: Characteristic IR peaks would include N-H stretching (around 3300-3500 cm⁻¹), O-H stretching (broad, around 3200-3600 cm⁻¹), C-H stretching (aromatic and aliphatic, around 2850-3100 cm⁻¹), asymmetric and symmetric N-O stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).

Proposed Mechanism of Action and Signaling Pathway

Nitroaromatic compounds have been investigated as potential anticancer agents, and their mechanisms of action are often linked to their ability to act as alkylating agents or to induce oxidative stress.[5][6][7][8] Based on the known activities of similar compounds, a plausible mechanism of action for this compound could involve the inhibition of key signaling pathways that are often dysregulated in cancer, such as those involving tyrosine kinases.[9][10][11][12]

Caption: Proposed inhibitory action on a generic receptor tyrosine kinase signaling pathway.

The proposed mechanism suggests that this compound may bind to the ATP-binding site of a receptor tyrosine kinase, thereby inhibiting its downstream signaling cascades that are crucial for cancer cell proliferation and survival.

Conclusion

This technical guide provides a foundational framework for the theoretical and computational investigation of this compound. While specific experimental data for this compound is limited, the generalized protocols and predictive models presented here, based on closely related analogs, offer a robust starting point for further research. The computational methodologies outlined can guide the prediction of its properties and potential biological activities, while the experimental protocols provide a basis for its synthesis and characterization. The proposed mechanism of action, targeting key signaling pathways in cancer, highlights the therapeutic potential of this class of compounds and warrants further investigation. This guide is intended to facilitate and accelerate research efforts into the promising field of nitrophenylaminoethanol derivatives for drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. p-Nitroaniline [webbook.nist.gov]

- 3. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 12. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Potential applications of 2-((4-Methyl-2-nitrophenyl)amino)ethanol in organic synthesis

An In-depth Technical Guide to the Potential Applications of 2-((4-Methyl-2-nitrophenyl)amino)ethanol in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a bifunctional nitroaromatic compound with significant potential as a versatile intermediate in organic synthesis. While specific literature on this exact molecule is sparse, its structural motifs—a secondary arylamine, a primary alcohol, and an ortho-nitro group—are well-characterized in analogous compounds. This guide extrapolates from established chemical principles and data on related molecules to present a comprehensive overview of its potential applications. Key areas of interest include its role as a precursor for heterocyclic synthesis, particularly benzimidazoles, its utility as a building block in medicinal chemistry, and its potential derivatization into various functionalized molecules. This document provides hypothesized synthetic routes, detailed experimental protocols for analogous reactions, and quantitative data to support its potential as a valuable synthon.

Introduction

N-substituted 2-nitroanilines and N-aryl-2-aminoethanols are important classes of organic intermediates. The nitro group in 2-nitroanilines is a powerful electron-withdrawing group and a synthetic handle that can be readily transformed into an amino group, enabling the synthesis of key structures like o-phenylenediamines.[1] These, in turn, are foundational for building benzimidazoles, a privileged scaffold in many pharmaceutical agents.[1][2] The ethanolamine side chain provides a second reactive site, allowing for further functionalization or participation in cyclization reactions.

This compound combines these features, making it a promising, albeit under-explored, building block. This guide will detail its probable synthesis and explore its potential applications based on the known reactivity of its constituent functional groups.

Synthesis of this compound

The most direct and industrially scalable synthesis of N-substituted 2-nitroanilines involves the nucleophilic aromatic substitution (SNAr) of an activated aryl halide with an amine.[3] For the title compound, this would involve the reaction of 2-chloro-5-methylnitrobenzene (or the corresponding fluoro- derivative) with ethanolamine. A patented method for the analogous synthesis of N-(2-nitrophenyl)ethanolamine provides a strong basis for this proposed route.[4]

Experimental Protocol: Proposed Synthesis

Reaction: 2-Chloro-5-methylnitrobenzene + Ethanolamine → this compound

-

Setup: To a 1L three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2-chloro-5-methylnitrobenzene (1.0 mol), an organic solvent such as toluene or petroleum ether (400 mL), and a catalyst like sodium fluoride (0.25 mol).[4]

-

Reaction: Heat the mixture to 80-110°C.

-

Addition: Slowly add ethanolamine (1.5 mol) dropwise to the heated mixture.

-

Monitoring: Maintain the reaction at this temperature for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the 2-chloro-5-methylnitrobenzene spot.[4][5]

-

Work-up: Once the reaction is complete (starting material <3% by HPLC), cool the mixture. Distill the solvent under reduced pressure.[4]

-

Purification: Add methanol and water to the residue to induce crystallization. Filter the resulting solid, wash with a cold methanol/water mixture, and dry under vacuum to yield the target compound as a crystalline solid.[4]

Caption: Proposed synthetic route via nucleophilic aromatic substitution.

Potential Applications in Organic Synthesis

The true synthetic utility of this compound lies in the diverse reactivity of its functional groups.

Precursor for Benzimidazole Synthesis

The most significant application is likely its use as a precursor for substituted benzimidazoles. This involves a two-step sequence: reduction of the nitro group followed by cyclization with a one-carbon synthon.

Step 1: Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine using various established methods, such as catalytic hydrogenation (e.g., Pd/C, Raney Nickel) or chemical reduction (e.g., SnCl2/HCl, Fe/HCl).[2] Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

Step 2: Cyclocondensation

The resulting diamine, 2-((2-amino-4-methylphenyl)amino)ethanol, can then undergo condensation with various electrophiles like carboxylic acids (Phillips condensation), aldehydes, or orthoesters to form the benzimidazole ring. The pendant hydroxyethyl group on the nitrogen at position 1 offers a site for further modification.

Data Presentation: Representative Benzimidazole Syntheses

| Precursor | Reagent | Conditions | Product | Yield (%) | Reference |

| o-Phenylenediamine | Formic Acid | Reflux, 4h | Benzimidazole | >90 | [2] |

| o-Phenylenediamine | Acetic Acid | 4N HCl, Reflux | 2-Methylbenzimidazole | ~85 | [2] |

| 4-Methyl-1,2-phenylenediamine | Benzoic Acid | Polyphosphoric acid (PPA), 200°C | 5-Methyl-2-phenylbenzimidazole | ~70 | [2] |

| N-(2-aminoethyl)-1,2-diaminobenzene | Formic Acid | Reflux | 1-(2-Aminoethyl)benzimidazole | High | Analogous |

Experimental Protocol: Hypothesized Benzimidazole Synthesis

Part A: Reduction of this compound

-

Setup: In a hydrogenation vessel, dissolve the title compound (1.0 mol) in a suitable solvent like ethanol or ethyl acetate.

-

Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (1-5 mol%).

-

Reaction: Pressurize the vessel with hydrogen gas (H2) to 50 psi and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

-

Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield crude 2-((2-amino-4-methylphenyl)amino)ethanol, which can often be used in the next step without further purification.[2]

Part B: Cyclization to form 1-(2-Hydroxyethyl)-5-methyl-1H-benzimidazole

-

Setup: To a round-bottom flask, add the crude diamine from Part A (1.0 mol) and an excess of formic acid (or triethyl orthoformate).

-

Reaction: Heat the mixture to reflux for 2-4 hours.

-

Monitoring: Follow the formation of the product by TLC.

-

Work-up: Cool the reaction mixture and slowly pour it into a beaker of ice water. Neutralize the solution by carefully adding a base (e.g., aqueous ammonia or NaOH) until a precipitate forms.

-

Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified benzimidazole product.

Caption: A potential two-step pathway to substituted benzimidazoles.

Intermediate in Medicinal Chemistry

N-substituted 2-nitroaniline derivatives have shown a range of biological activities, including anticancer and antimicrobial properties.[5] The title compound could serve as a scaffold for developing new therapeutic agents. The functional groups allow for systematic modification to perform structure-activity relationship (SAR) studies.

-

Hydroxyl Group Modification: The primary alcohol can be esterified or etherified to introduce different lipophilic or polar groups.

-

Amine Modification: The secondary amine can be acylated or alkylated to explore the impact of substituents on biological activity.

-

Aromatic Ring Substitution: While more complex, further substitution on the aromatic ring is also a possibility for library synthesis.

Synthesis of Other Heterocycles

Beyond benzimidazoles, the reduced diamine intermediate is a precursor to other fused heterocyclic systems, such as quinoxalines (by condensation with α-dicarbonyl compounds) or phenazines.

Logical Relationships and Synthetic Versatility

The title compound is best viewed as a central hub from which numerous derivatives can be accessed. Its key transformations are largely independent but can be combined in various sequences to achieve high molecular complexity from a simple starting material.

Caption: Interconnectivity of potential synthetic pathways.

Conclusion

While this compound is not a widely cited compound, its structure embodies the reactive potential of both N-substituted 2-nitroanilines and N-aryl-2-aminoethanols. Based on extensive literature for analogous structures, it can be confidently proposed as a valuable intermediate for organic synthesis. Its primary application lies in the synthesis of 1,5-disubstituted benzimidazoles, a core structure in numerous pharmaceuticals. Furthermore, its bifunctional nature makes it an ideal scaffold for creating libraries of compounds for drug discovery and SAR studies. The synthetic protocols and pathways detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this promising, yet overlooked, molecule.

References

A Technical Deep Dive into Nitrophenylaminoethanol Derivatives: Synthesis, Bioactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrophenylaminoethanol derivatives represent a class of organic compounds with significant potential in medicinal chemistry. Characterized by a core structure featuring a nitrophenyl group linked to an aminoethanol moiety, these derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This technical guide provides a comprehensive literature review of nitrophenylaminoethanol derivatives, focusing on their synthesis, quantitative biological data, and underlying mechanisms of action. Detailed experimental protocols for key synthetic and analytical methods are presented, alongside a structured summary of bioactivity data to facilitate comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz to provide a clear conceptual framework for future research and development in this promising area.

Introduction

The nitrophenylaminoethanol scaffold is a versatile pharmacophore that has garnered considerable interest in the field of drug discovery. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the aromatic ring and can be a key determinant of biological activity. The aminoethanol side chain offers multiple points for structural modification, allowing for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and hydrogen bonding capacity. These modifications can have a profound impact on the compound's pharmacokinetic and pharmacodynamic profile. This review aims to consolidate the current knowledge on nitrophenylaminoethanol derivatives, providing a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

Synthesis of Nitrophenylaminoethanol Derivatives

The synthesis of nitrophenylaminoethanol derivatives typically involves a few key strategies. One common approach is the ring-opening of a substituted styrene oxide with a nitrophenylamine. Another prevalent method is the reaction of a nitrophenyl-substituted aniline with a suitable ethanolamine precursor.

General Synthesis Protocol: Synthesis of 2-(4-Nitrophenylamino)ethan-1-ol

A foundational method for the synthesis of 2-(nitrophenylamino)ethanol derivatives involves the reaction of a nitrophenylaniline with 2-chloroethanol. The following is a representative protocol for the synthesis of 2-((4-Nitrophenyl)amino)ethan-1-ol.[1]

Materials:

-

4-Nitroaniline

-

2-Chloroethanol

-

Sodium carbonate (Na₂CO₃)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

A mixture of 4-nitroaniline (1 equivalent) and sodium carbonate (1.5 equivalents) is suspended in ethanol.

-

2-Chloroethanol (1.2 equivalents) is added to the suspension.

-

The reaction mixture is heated under reflux for 12-24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-(4-nitrophenylamino)ethan-1-ol.

Biological Activities and Quantitative Data

Nitrophenylaminoethanol derivatives have been investigated for a range of biological activities. The following tables summarize the available quantitative data to provide a clear comparison of the potency of different derivatives.

Anticancer Activity

Several studies have explored the cytotoxic effects of nitrophenylaminoethanol-related structures against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | MCF-7 (Breast) | Data not available in search results | |

| Compound B | A549 (Lung) | Data not available in search results | |

| Compound C | HeLa (Cervical) | Data not available in search results |

Note: Specific IC50 values for a series of nitrophenylaminoethanol derivatives were not found in the provided search results. The table is a template for data presentation.

Anti-inflammatory Activity

The anti-inflammatory potential of these derivatives is another area of active investigation. Key assays to determine anti-inflammatory activity include the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages and the inhibition of cyclooxygenase (COX) enzymes.

| Compound/Derivative | Assay | IC50 (µM) / % Inhibition | Reference |

| Compound X | NO inhibition in RAW 264.7 cells | Data not available in search results | |

| Compound Y | COX-2 Inhibition | Data not available in search results | |

| Compound Z | Inhibition of protein denaturation | Data not available in search results |

Note: Specific quantitative anti-inflammatory data for a series of nitrophenylaminoethanol derivatives were not found in the provided search results. The table is a template for data presentation.

Experimental Protocols for Biological Assays

Detailed and reproducible experimental protocols are crucial for the evaluation of the biological activity of newly synthesized compounds. The following sections provide generalized protocols for key in vitro assays.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (dissolved in DMSO)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

LPS from E. coli

-

Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard solution

-

Test compounds

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with different concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (equal volumes of A and B mixed immediately before use).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of nitrophenylaminoethanol derivatives is crucial for their rational design and development. While specific signaling pathways for this class of compounds are still under investigation, their biological activities are likely mediated through modulation of key cellular signaling cascades involved in inflammation and cancer.

General Synthetic Workflow

The synthesis of nitrophenylaminoethanol derivatives can be represented by a generalized workflow.

Caption: Generalized workflow for the synthesis of nitrophenylaminoethanol derivatives.

Hypothetical Anti-inflammatory Signaling Pathway

Based on the known mechanisms of other anti-inflammatory agents, a plausible signaling pathway that could be modulated by nitrophenylaminoethanol derivatives is the NF-κB pathway, a key regulator of inflammation.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a nitrophenylaminoethanol derivative.

Conclusion and Future Directions

Nitrophenylaminoethanol derivatives represent a promising class of compounds with diverse biological activities. This technical guide has provided a consolidated overview of their synthesis, a framework for presenting their quantitative bioactivity, and detailed experimental protocols for their evaluation. While the existing literature indicates their potential as anticancer and anti-inflammatory agents, there is a clear need for more systematic studies. Future research should focus on:

-

Expansion of the chemical library: Synthesizing a broader range of derivatives with systematic structural modifications to establish clear structure-activity relationships (SAR).

-

Comprehensive biological screening: Evaluating derivatives against a wider panel of cancer cell lines and in various in vivo models of inflammation.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds to guide rational drug design.

-

Pharmacokinetic and toxicological profiling: Assessing the drug-like properties of the most potent compounds to identify lead candidates for further development.

By addressing these key areas, the full therapeutic potential of nitrophenylaminoethanol derivatives can be unlocked, paving the way for the development of novel and effective treatments for a range of human diseases.

References

Reactivity profile of the nitro and amino groups in 2-((4-Methyl-2-nitrophenyl)amino)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 2-((4-Methyl-2-nitrophenyl)amino)ethanol, a bifunctional molecule with significant potential in synthetic organic chemistry and drug discovery. The presence of a reactive nitro group, a secondary amine, and a primary hydroxyl group within the same scaffold offers a versatile platform for the synthesis of a diverse range of derivatives. This document outlines the key reactive sites of the molecule, including the reduction of the nitro group to an amine, and subsequent derivatization of the resulting aromatic diamine, as well as reactions involving the secondary amine and primary hydroxyl functionalities. Detailed, representative experimental protocols, summarized quantitative data from analogous systems, and diagrammatic representations of reaction pathways are provided to guide researchers in the effective utilization of this compound in their research and development endeavors.

Introduction

This compound, also known as N-(2-Hydroxyethyl)-4-methyl-2-nitroaniline, is a substituted nitroaniline derivative.[1] Its chemical structure, featuring an electron-withdrawing nitro group on an aromatic ring, a secondary amine, and a primary alcohol, makes it a valuable intermediate for the synthesis of various heterocyclic compounds, dyes, and potentially biologically active molecules.[2] The strategic positioning of these functional groups allows for a range of chemical transformations, which are explored in detail in this guide. Understanding the chemoselectivity and reactivity of each functional group is crucial for designing synthetic routes to novel compounds.

Molecular Structure:

Physicochemical Properties [1][2]

| Property | Value |

|---|---|

| CAS Number | 100418-33-5 |

| Molecular Formula | C₉H₁₂N₂O₃ |

| Molecular Weight | 196.20 g/mol |

| Melting Point | 79.5 °C |

| Boiling Point | 259 °C |

| Density | 1.32 g/cm³ |

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNA r) reaction. A common approach involves the reaction of a suitably substituted nitroaromatic compound with ethanolamine.

Representative Synthetic Protocol

A plausible and efficient method for the synthesis involves the reaction of 2-chloro-5-methyl-nitrobenzene with ethanolamine. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the chloro substituent by the amino group of ethanolamine.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-5-methyl-nitrobenzene (1.0 eq), ethanolamine (1.2 eq), and a suitable base such as potassium carbonate (1.5 eq).

-

Solvent Addition: Add a polar aprotic solvent, such as N,N-dimethylformamide (DMF), to the flask.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The product may precipitate out or can be extracted with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactivity of the Nitro Group

The aromatic nitro group is a key functional handle that can be readily reduced to a primary amine. This transformation dramatically alters the electronic properties of the aromatic ring and introduces a new site for derivatization.

Reduction to 2-((2-amino-4-methylphenyl)amino)ethanol

The reduction of the nitro group is a fundamental transformation, yielding the corresponding aniline derivative. This reaction can be achieved using various reducing agents.

Reaction Scheme:

Caption: Reduction of the nitro group.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction.

Experimental Protocol (Catalytic Hydrogenation):

-

Catalyst Preparation: In a hydrogenation vessel, suspend a catalytic amount of 10% Palladium on carbon (Pd/C) in a solvent such as ethanol or methanol.

-

Substrate Addition: Add this compound (1.0 eq) to the suspension.

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) with vigorous stirring at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Evaporate the solvent under reduced pressure to obtain the desired product, which can be further purified by recrystallization if necessary.

Metal-Mediated Reduction

Reduction using metals in an acidic medium is a classic and robust alternative.

Experimental Protocol (Iron in Acidic Medium):

-

Reaction Setup: In a round-bottom flask, suspend iron powder (3.0-5.0 eq) in a mixture of ethanol and water.

-

Acidification: Add a catalytic amount of hydrochloric acid (HCl) or acetic acid to activate the iron.

-

Substrate Addition: Add a solution of this compound (1.0 eq) in ethanol to the stirred suspension.

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and filter it through Celite. Neutralize the filtrate with a base such as sodium bicarbonate.

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it to yield the crude product. Purify by column chromatography or recrystallization.

Representative Quantitative Data for Nitro Group Reduction (from analogous systems) [3]

| Reducing System | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| H₂, Pd/C | Ethanol | Room Temp. | 2-6 h | >90 |

| Fe, NH₄Cl | Ethanol/H₂O | Reflux | 1-3 h | 85-95 |

| SnCl₂·2H₂O | Ethanol | Reflux | 1-2 h | 80-90 |

Reactivity of the Amino and Hydroxyl Groups

The presence of both a secondary amine and a primary hydroxyl group allows for a variety of subsequent reactions. The relative nucleophilicity of these groups often dictates the reaction outcome, and chemoselectivity can be a key challenge.

N-Acylation

The secondary amino group can be readily acylated using acylating agents such as acid chlorides or anhydrides. This reaction is typically performed in the presence of a base to neutralize the acid byproduct.

Reaction Scheme:

Caption: N-Acylation of the secondary amino group.

Experimental Protocol (N-Acetylation):

-

Reaction Setup: Dissolve this compound (1.0 eq) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a base such as pyridine or triethylamine (1.2 eq).

-

Acylating Agent: Cool the solution to 0 °C and slowly add acetic anhydride or acetyl chloride (1.1 eq).

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine. Dry over anhydrous sodium sulfate, and concentrate to obtain the N-acetylated product.

Note on Selectivity: While the amino group is generally more nucleophilic than the hydroxyl group, O-acylation can occur, especially with highly reactive acylating agents or under forcing conditions. Careful control of reaction conditions is necessary to achieve selective N-acylation.

O-Alkylation

The primary hydroxyl group can undergo O-alkylation with alkyl halides in the presence of a strong base. To avoid competing N-alkylation, it is often advantageous to first protect the amino group.

Reaction Scheme (Post N-Protection):

Caption: O-Alkylation of the hydroxyl group.

Experimental Protocol (O-Alkylation):

-

Protection of Amino Group: Protect the secondary amine, for example, by acylation as described in section 4.1.

-

Reaction Setup: Dissolve the N-protected substrate (1.0 eq) in a dry aprotic solvent such as THF under an inert atmosphere.

-

Base Addition: Add a strong base like sodium hydride (NaH) (1.1 eq) portion-wise at 0 °C.

-

Alkylation: After the evolution of hydrogen ceases, add the alkyl halide (e.g., methyl iodide or benzyl bromide) (1.1 eq) and allow the reaction to proceed at room temperature or with gentle heating.

-

Monitoring and Work-up: Monitor by TLC. Once complete, carefully quench the reaction with water and extract the product.

-

Purification and Deprotection: Purify the O-alkylated product by column chromatography. The protecting group on the nitrogen can then be removed under appropriate conditions if desired.

Spectroscopic Data (Predicted)

Predicted Spectroscopic Data

| Technique | Predicted Observations |

|---|---|

| ¹H NMR | Aromatic Protons: Signals in the range of 7.0-8.0 ppm. The presence of the nitro and amino-ethanol groups will influence the chemical shifts and coupling patterns. Alkyl Protons: Methylene protons adjacent to the nitrogen and oxygen will likely appear as triplets or multiplets in the 3.0-4.0 ppm range. The methyl group on the aromatic ring will be a singlet around 2.3 ppm. NH and OH Protons: Broad singlets, with chemical shifts dependent on solvent and concentration. |

| ¹³C NMR | Aromatic Carbons: Signals in the aromatic region (110-150 ppm). The carbon bearing the nitro group will be downfield. Alkyl Carbons: Methylene carbons will appear in the 40-70 ppm range. The methyl carbon will be around 20 ppm. |

| IR | N-H Stretch: A characteristic absorption band around 3300-3400 cm⁻¹. O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹. NO₂ Stretches: Strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. C-N Stretch: In the 1250-1350 cm⁻¹ region. C-O Stretch: In the 1000-1250 cm⁻¹ region. |

| Mass Spec | Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (196.20 g/mol ). Fragmentation: Characteristic fragmentation patterns involving the loss of the hydroxyl group, the ethanolamine side chain, and the nitro group. |

Conclusion

This compound is a versatile building block with a rich reactivity profile. The strategic manipulation of its nitro, amino, and hydroxyl functional groups allows for the synthesis of a wide array of more complex molecules. This guide provides a foundational understanding of its chemical behavior and offers representative protocols to aid researchers in their synthetic endeavors. The reduction of the nitro group to an amine is a particularly powerful transformation, opening up possibilities for the construction of various heterocyclic systems and other compounds of interest to the pharmaceutical and materials science industries. Further investigation into the specific reaction conditions and the biological activities of its derivatives is warranted.

References

Methodological & Application

Synthetic Route for 2-((4-Methyl-2-nitrophenyl)amino)ethanol from 4-methyl-2-nitroaniline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthetic protocol for the preparation of 2-((4-Methyl-2-nitrophenyl)amino)ethanol, a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. The described method is based on the N-alkylation of 4-methyl-2-nitroaniline with 2-chloroethanol.

Overview of the Synthetic Pathway

The synthesis of this compound from 4-methyl-2-nitroaniline is achieved through a nucleophilic substitution reaction. In this procedure, the amino group of 4-methyl-2-nitroaniline acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol and displacing the chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. The use of a high-boiling point solvent is recommended to ensure the solubility of the starting materials and to facilitate the reaction at elevated temperatures.

Experimental Protocols

Synthesis of this compound

This protocol details the N-alkylation of 4-methyl-2-nitroaniline with 2-chloroethanol.

Materials:

-

4-Methyl-2-nitroaniline

-

2-Chloroethanol

-

Sodium bicarbonate (NaHCO₃)

-

Isopropanol (or another suitable high-boiling point solvent)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methyl-2-nitroaniline (1.0 equivalent).

-

Add a suitable high-boiling point solvent, such as isopropanol, to the flask.

-

Add sodium bicarbonate (1.2 equivalents) to the suspension to act as a base.

-

To the stirred mixture, add 2-chloroethanol (1.1 equivalents).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and maintain this temperature for 6-12 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Safety Precautions:

-

This procedure should be carried out in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

4-Methyl-2-nitroaniline and 2-chloroethanol are toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.

-

Handle all organic solvents with care as they are flammable. Keep away from open flames and ignition sources.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 4-Methyl-2-nitroaniline |

| Reagent | 2-Chloroethanol |

| Base | Sodium bicarbonate |

| Solvent | Isopropanol |

| Reaction Temperature | 80-100 °C |

| Reaction Time | 6-12 hours |

| Product | This compound |

| Expected Yield | Moderate to Good |

| Purification Method | Column Chromatography |

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Application Notes and Protocols: 2-((4-Methyl-2-nitrophenyl)amino)ethanol as a Versatile Building Block for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 2-((4-methyl-2-nitrophenyl)amino)ethanol as a strategic starting material for the synthesis of a variety of biologically relevant heterocyclic compounds, including benzimidazoles, quinoxalines, and phenazines. The protocols provided are based on established chemical transformations and can be adapted for the synthesis of a diverse library of derivatives for drug discovery and development.

Introduction

This compound is a bifunctional organic molecule containing a nitroaniline moiety and a primary alcohol. The key to its utility as a heterocyclic building block lies in the facile reduction of the nitro group to an amine, generating an in situ or isolable N-(2-hydroxyethyl)-5-methyl-1,2-phenylenediamine. This diamine intermediate is primed for cyclization reactions with various electrophilic partners to yield a range of fused heterocyclic systems. These heterocyclic cores are prevalent in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide array of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2]

Synthetic Pathways Overview

The general strategy for the synthesis of heterocyclic compounds from this compound involves a two-step sequence:

-

Reduction of the Nitro Group: The ortho-nitroaniline functionality is reduced to the corresponding ortho-phenylenediamine. This can be achieved using various reducing agents, with common and effective methods including the use of zinc dust in an alcoholic alkali solution or sodium dithionite in an aqueous medium.[3][4]

-

Cyclization to the Heterocyclic Core: The resulting diamine is then reacted with appropriate reagents to form the desired heterocyclic ring.

-

Benzimidazoles: Cyclization with aldehydes or carboxylic acids.

-

Quinoxalines: Condensation with 1,2-dicarbonyl compounds.

-

Phenazines: Oxidative dimerization.

-

Alternatively, one-pot reductive cyclization methods can be employed, offering a more streamlined and efficient synthetic route.[5][6]

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[7][8] Many benzimidazole derivatives function as kinase inhibitors, making them attractive scaffolds for cancer therapy.[9][10][11]

Two-Step Synthesis: Reduction Followed by Cyclization

Step 1: Reduction of this compound

This protocol describes the reduction of the nitro group to an amine using zinc dust and sodium hydroxide.

Materials:

-

This compound

-

95% Ethanol

-

20% Sodium hydroxide solution

-

Zinc dust (≥80% purity)

-

Sodium hydrosulfite

-

Ice

Protocol:

-

In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, add this compound (1 equivalent), 20% sodium hydroxide solution, and 95% ethanol.

-

Stir the mixture vigorously and heat on a steam bath to a gentle boil.

-

Turn off the steam and add zinc dust (4 equivalents) in portions, maintaining the boiling of the solution. Caution: The reaction can be vigorous; have an ice bath ready for control.[3]

-

After the addition is complete, reflux the mixture with stirring for 1 hour. The solution's color should change from deep red to nearly colorless.

-

Filter the hot mixture by suction and extract the zinc residue with two portions of hot ethanol.

-

Combine the filtrates, add a small amount of sodium hydrosulfite, and concentrate under reduced pressure.

-

Cool the concentrated solution in an ice-salt bath to crystallize the product, N1-(2-hydroxyethyl)-5-methylbenzene-1,2-diamine.

-

Collect the crystals by filtration, wash with a small amount of ice water, and dry in a vacuum desiccator.

Step 2: Cyclization with an Aldehyde

This protocol outlines the condensation of the synthesized diamine with an aldehyde to form the benzimidazole ring.

Materials:

-

N1-(2-hydroxyethyl)-5-methylbenzene-1,2-diamine

-

Aldehyde (e.g., benzaldehyde) (1.2 equivalents)

-

Acetonitrile

-

Lanthanum chloride (10 mol%)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Protocol:

-

In a round-bottom flask, dissolve N1-(2-hydroxyethyl)-5-methylbenzene-1,2-diamine (1 equivalent) and the aldehyde (1.2 equivalents) in acetonitrile.

-

Add lanthanum chloride (10 mol%) to the mixture and stir at room temperature.[12]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-